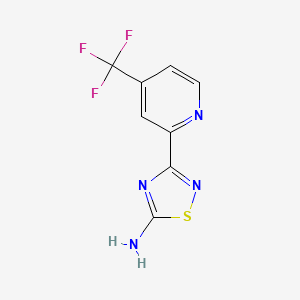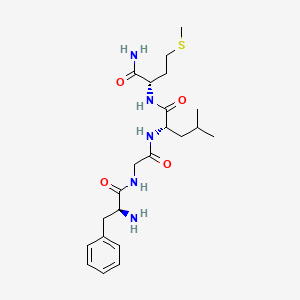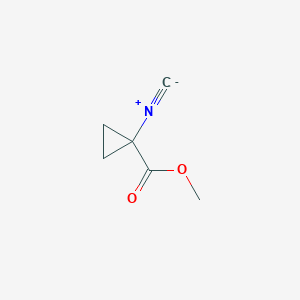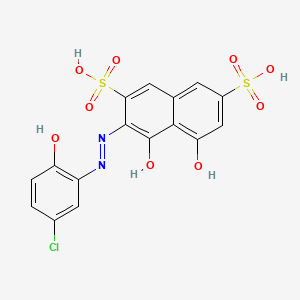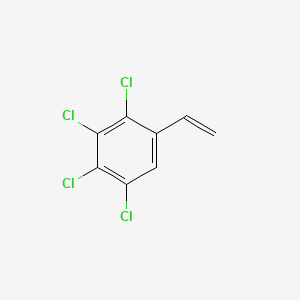
Benzene, ethenyl-, tetrachloro deriv.
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, ethenyl-, tetrachloro deriv., also known as tetrachlorostyrene, is a derivative of benzene where four chlorine atoms are substituted onto the benzene ring along with an ethenyl group. This compound is part of the larger family of chlorinated aromatic hydrocarbons, which are known for their diverse applications in various fields due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of benzene, ethenyl-, tetrachloro deriv. typically involves the chlorination of styrene. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions often include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where styrene is reacted with chlorine gas in a reactor equipped with temperature control and efficient mixing. The product is then purified through distillation or recrystallization to obtain the desired tetrachlorinated derivative.
Types of Reactions:
Oxidation: Benzene, ethenyl-, tetrachloro deriv. can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the removal of chlorine atoms or reduction of the ethenyl group.
Substitution: Electrophilic substitution reactions are common for this compound, where the chlorine atoms can be replaced by other substituents such as nitro groups or alkyl groups using reagents like nitric acid or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Nitric acid, alkyl halides, Lewis acids as catalysts.
Major Products Formed:
Oxidation: Carboxylic acids, ketones, aldehydes.
Reduction: Dechlorinated products, alkanes.
Substitution: Nitro derivatives, alkylated benzene derivatives.
科学的研究の応用
Benzene, ethenyl-, tetrachloro deriv. has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers, resins, and other materials due to its stability and reactivity.
作用機序
The mechanism of action of benzene, ethenyl-, tetrachloro deriv. involves its interaction with molecular targets such as enzymes and receptors. The chlorine atoms and ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or activation of signaling pathways.
類似化合物との比較
Tetrachlorobenzene: Similar in structure but lacks the ethenyl group.
Trichlorostyrene: Contains three chlorine atoms and an ethenyl group.
Pentachlorobenzene: Contains five chlorine atoms but no ethenyl group.
Uniqueness: Benzene, ethenyl-, tetrachloro deriv. is unique due to the presence of both the ethenyl group and four chlorine atoms, which confer distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with other chlorinated benzene derivatives.
特性
CAS番号 |
71489-58-2 |
|---|---|
分子式 |
C8H4Cl4 |
分子量 |
241.9 g/mol |
IUPAC名 |
1,2,3,4-tetrachloro-5-ethenylbenzene |
InChI |
InChI=1S/C8H4Cl4/c1-2-4-3-5(9)7(11)8(12)6(4)10/h2-3H,1H2 |
InChIキー |
ZZJOHDHIBGSYCC-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=C(C(=C1Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


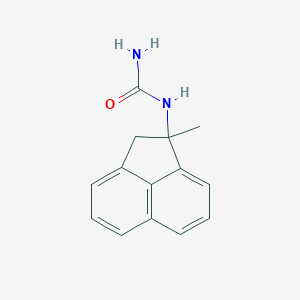
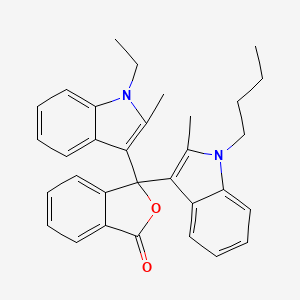

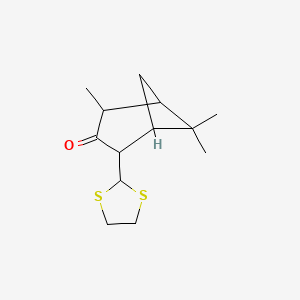
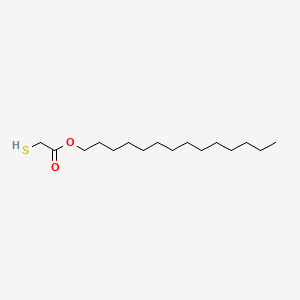
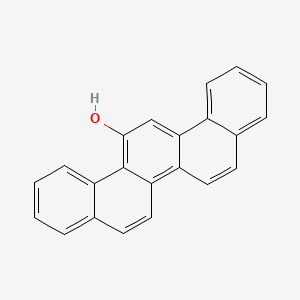
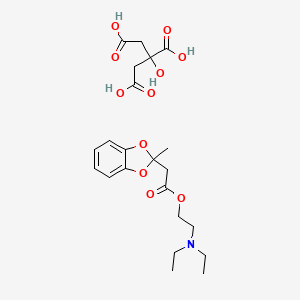
![7-[(Z)-prop-1-enyl]-5,6-dihydro-4H-1-benzofuran-2-one](/img/structure/B13752833.png)
![1-[(1,3-Dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-1,2,3,4-tetrahydro-6-methoxyquinolinium chloride](/img/structure/B13752839.png)
